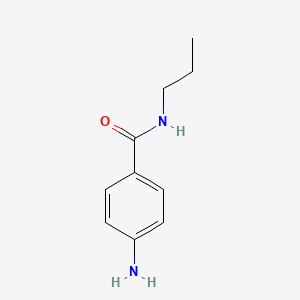

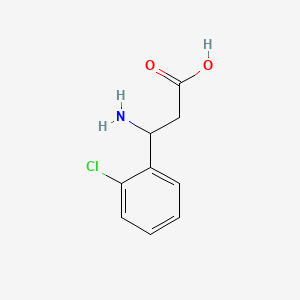

4-amino-N-propylbenzamide

Overview

Description

4-Amino-N-propylbenzamide, also known as 4-APB, is an organic compound with a wide range of applications in scientific research and industrial processes. 4-APB is a colorless solid with a molecular weight of 197.24 g/mol and a melting point of 77-80°C. It is a derivative of benzamide and is soluble in organic solvents such as ethanol and ethyl acetate. 4-APB is used in a variety of research applications and is known for its high solubility and low toxicity.

Scientific Research Applications

Electropolymerization in Sensor Development

4-Amino-N-propylbenzamide and related compounds have been utilized in the electropolymerization of polymer films derived from similar chemical structures. These films have applications in electrochemical transducers, which are crucial in the initial development of sensors like immunosensors for diseases such as dengue. The polymer films exhibit adsorption on electrode surfaces and show promising electrochemical activity, making them valuable in sensor technology (Santos et al., 2019).

Antioxidant Potential and Electrochemical Studies

Research into amino-substituted benzamide derivatives, including compounds similar to this compound, has revealed their potential as powerful antioxidants. Electrochemical studies have provided insights into their free radical scavenging activities, contributing significantly to our understanding of antioxidants (Jovanović et al., 2020).

Synthesis of Quinazolinones

Compounds related to this compound have been employed in the synthesis of 4-phenylquinazolinones, a process catalyzed by palladium. This synthesis involves N-benzylation, C-H amidation, and dehydrogenation, highlighting the compound's utility in organic chemistry and pharmaceutical research (Hikawa et al., 2012).

Electrochemical and Physical Properties

Investigations into the electrochemical and physical properties of compounds similar to this compound, such as 4-aminobenzamide, have led to a better understanding of their solubility, electrochemical behavior, and potential applications in various fields including pharmaceuticals and materials science (Ouyang et al., 2019).

Corrosion Inhibition

Derivatives of this compound, such as 4-amino-N-benzylidene-benzamide, have shown promise as corrosion inhibitors. These compounds can form protective films on metal surfaces, offering potential applications in materials protection and engineering (Şahin et al., 2020).

Water Treatment Applications

Research into compounds structurally similar to this compound has also explored their use in water treatment, particularly in the removal of heavy metals like nickel from aqueous solutions. These compounds can be impregnated into matrices like hydrous zirconium oxide to create efficient adsorbents for environmental remediation (Rahman & Nasir, 2019).

Fluorescent Detection Applications

Derivatives of this compound have been used in the development of fluorescent probes for detecting ions like Zn2+ and Cd2+. These compounds can undergo structural transformations, making them useful in analytical chemistry and environmental monitoring (Xu et al., 2014).

Antiviral Research

N-Phenylbenzamide derivatives, which are structurally related to this compound, have shown potential as inhibitors of viruses like Enterovirus 71. This highlights the compound's significance in medicinal chemistry and drug development (Ji et al., 2013).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-amino-N-propylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the cytochrome P450 family. These interactions can influence the catalytic activity of these enzymes, potentially leading to changes in metabolic processes. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments. For example, certain solute carrier (SLC) transporters may mediate the uptake of this compound into cells, while ATP-binding cassette (ABC) transporters may be involved in its efflux. These transport mechanisms are crucial for understanding the compound’s bioavailability and distribution in vivo .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For instance, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular energy metabolism .

properties

IUPAC Name |

4-amino-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSUFQMXTCIJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330258 | |

| Record name | 4-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38681-78-6 | |

| Record name | 4-Amino-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38681-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)